An In-depth Technical Guide to 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: Structure, Properties, and Biomedical Applications
An In-depth Technical Guide to 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: Structure, Properties, and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Structure
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is a difunctional siloxane monomer with the chemical formula C18H34O5Si2.[1][2][3][4] Its structure features a flexible tetramethyldisiloxane backbone flanked by two propyl chains, each terminated with a reactive methacrylate group. This unique combination of a hydrophobic siloxane core and polymerizable methacrylate ends imparts a versatile set of properties, making it a valuable component in the formulation of various polymeric materials.
The IUPAC name for this compound is 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate.[2]
Molecular Structure:
Physicochemical Properties
The physicochemical properties of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane are summarized in the table below. These properties are crucial for its application in various formulations, influencing factors such as viscosity, curing characteristics, and the mechanical properties of the final polymer.
| Property | Value | Reference |
| CAS Number | 18547-93-8 | [1][2][4] |
| Molecular Weight | 386.63 g/mol | [1] |
| Molecular Formula | C18H34O5Si2 | [1][2][4] |
| Appearance | Colorless or light yellow clear liquid | [4] |
| Density | 0.966 g/mL at 20 °C | |
| Boiling Point | 127 °C at 3 mmHg | |
| Refractive Index (n20/D) | 1.45 | |
| Flash Point | >110 °C | |
| Water Solubility | 1.5 µg/L at 20 °C | |
| Hydrolytic Sensitivity | Reacts with aqueous base | |
| Storage Temperature | Below 5 °C |
Synthesis and Reactivity
Synthesis
A common synthetic route for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane involves the hydrolysis and condensation of a silyl methacrylate precursor. A typical laboratory-scale synthesis is as follows:
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Hydrolysis: 3-(chlorodimethylsilyl)propyl methacrylate is slowly added to cooled water (below 5°C).
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Condensation: The reaction mixture is brought to room temperature and stirred for approximately 8 hours to facilitate the formation of the disiloxane bond.
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Work-up: The organic phase is separated, washed with water until neutral, and dried over anhydrous sodium sulfate.
-
Purification: Low-boiling point substances are removed under reduced pressure to yield the final product.
This method has been reported to achieve high yields, around 97%.
Reactivity and Polymerization
The reactivity of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is dominated by its terminal methacrylate groups. These groups readily undergo free-radical polymerization, which can be initiated by heat or UV light in the presence of a suitable photoinitiator.[5] This polymerization leads to the formation of a cross-linked polymer network. The high oxygen permeability of siloxanes can inhibit radical polymerization, often necessitating an inert atmosphere (e.g., nitrogen or argon) for efficient curing.[5]
The siloxane backbone provides flexibility, hydrophobicity, and thermal stability to the resulting polymer.[6] While generally stable, the siloxane bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.
Applications in Biomedical and Drug Development Fields
While extensively used in the dental industry, the properties of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane and related methacryloxy-functionalized siloxanes present opportunities in the broader biomedical and drug development sectors.
Dental Composites and Resins
The primary application of this monomer is in the formulation of dental composites and resins.[4] Its inclusion in these materials offers several advantages:
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Hydrophobicity: The siloxane component increases the hydrophobicity of the resin, which can reduce water sorption and improve the material's durability in the oral environment.
-
Mechanical Properties: As a cross-linking agent, it enhances the mechanical strength and toughness of the composite.
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Adhesion: It can improve the compatibility and adhesion between the organic polymer matrix and inorganic fillers (e.g., silica).
A study on a copolymer of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA) showed that increasing the BMPMS content improved water sorption and solvent resistance.[7]
Biocompatible Materials and Coatings
The inherent biocompatibility of polysiloxanes makes them attractive for medical devices and implants.[8] Methacryloxy-functionalized siloxanes can be used to create biocompatible coatings that reduce protein adsorption and platelet adhesion, thereby minimizing the foreign body response.[9] While specific biocompatibility data for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is not extensively published, related siloxane-urethane copolymers have shown non-toxic effects on cells and good cell adhesion, indicating their potential for biomedical implants.[1]
Potential in Drug Delivery Systems
The combination of a flexible, biocompatible siloxane backbone and a polymerizable methacrylate group suggests potential applications in drug delivery. Siloxane-based matrices can be designed for the controlled release of therapeutic agents.[10] For instance, a siloxane-polyether nanocomposite has been investigated as a matrix for the dual release of drugs, where the release profile is governed by erosion, diffusion, and swelling.[11]
Although not yet widely reported for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane itself, it could potentially be used to formulate:
-
Drug-Eluting Medical Devices: Coatings for catheters, stents, or implants that release drugs locally.
-
Transdermal Patches: As part of the adhesive matrix for controlled drug delivery through the skin.
-
Hydrogel Formulations: To modify the properties of hydrogels for sustained drug release.
Experimental Protocols
Formulation of a Dental Resin Composite
This protocol describes the formulation of an experimental dental resin containing 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Silanized glass filler particles
Procedure:
-
Resin Matrix Preparation: Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in a desired weight ratio (e.g., 50:25:25).
-
Initiator System Addition: Add camphorquinone (e.g., 0.5 wt%) and ethyl-4-(dimethylamino)benzoate (e.g., 0.5 wt%) to the resin matrix and mix thoroughly in the absence of light.
-
Filler Incorporation: Gradually add the silanized glass filler particles (e.g., 70 wt%) to the resin matrix and mix until a homogeneous paste is obtained.
-
Curing: Place the composite paste into a mold and light-cure using a dental curing light (e.g., 470 nm wavelength) for a specified time (e.g., 40 seconds).
Biocompatibility Testing Workflow
The biocompatibility of a material intended for medical use must be rigorously evaluated. The following is a generalized workflow for the in vitro cytotoxicity testing of a cured dental resin containing 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, based on ISO 10993-5 guidelines.[12]
Workflow Diagram:
Logical Relationships and Signaling Pathways
Currently, there is a lack of publicly available research detailing the specific interactions of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane with cellular signaling pathways. As a component of a largely inert, cross-linked polymer matrix in its final application form, its primary biological interaction is at the material-tissue interface. The biocompatibility of the resulting material is more a function of its surface properties (hydrophobicity, charge, topography) and the potential for leaching of unreacted monomers, rather than a direct and specific interaction with signaling cascades.
The logical relationship for its use in biocompatible materials can be summarized as follows:
Conclusion
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is a versatile cross-linking monomer with a well-established role in the formulation of dental composites. Its unique chemical structure provides a desirable combination of hydrophobicity, flexibility, and reactivity. For drug development professionals, while direct applications are still emerging, the properties of this and related methacryloxy-functionalized siloxanes suggest significant potential in the development of biocompatible materials, medical device coatings, and controlled-release drug delivery systems. Further research into the biocompatibility of polymers derived from this monomer and their performance in drug-eluting matrices is warranted to fully explore their potential in the pharmaceutical and biomedical fields.
References
- 1. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane (C18H34O5Si2) [pubchemlite.lcsb.uni.lu]
- 3. 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | C18H34O5Si2 | CID 87703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methacryloxypropyl Trimethoxysilane CAS 18547 93 8 | Changfu Chemical [cfsilicones.com]
- 5. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]
- 6. 1,3-Bis(3-acryloxypropyl)-1,1,3,3-tetramethyldisiloxane CAS: 17898-71-4 [cfsilicones.com]
- 7. Chemical properties of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane-methyl methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. silicone-polymers.co.uk [silicone-polymers.co.uk]
- 11. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
